molecular formula C11H11ClN2O2 B2582594 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-02-8

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2582594
CAS No.: 59128-02-8
M. Wt: 238.67
InChI Key: JZTURCHIBDOZFO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11ClN2O2 It is characterized by the presence of an ethyl ester group, a chloro-substituted imidazo[1,2-a]pyridine ring, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The chloro substituent is introduced via a halogenation reaction using reagents such as N-chlorosuccinimide (NCS). The final esterification step involves the reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro substituent and imidazo[1,2-a]pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target. The compound can inhibit enzyme activity by forming stable complexes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
  • 2-(6-Azidoimidazo[1,2-a]pyridin-2-yl)acetate
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group enhances its solubility and facilitates its incorporation into various chemical reactions .

Properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTURCHIBDOZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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